ICG-001 is a racemate and a well-characterized small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Its specific mechanism involves binding to the CREB-binding protein (CBP) and disrupting its interaction with β-catenin, thereby inhibiting TCF/β-catenin-mediated transcription with an IC50 of approximately 3 µM.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELBmrXMkB0VvvPDKAdGFlsH0rMitWPW54ily6R1_9i8IMlSx0PYvdz_L6ORx0yDFfnzFPR91ey8RBTbsmsmJyd1_ZUaxO7V6oRue7vZX0P0Dh-uy3vasABakzdyZrtGsZn1g8eigJHeT8%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFz6dYe_erbG4yNW9YDFMZQKJAesASrZSpBgomeIZtDgOJp7evlT5aNwRBnleCm7cL7XD0F-BzOqWbh5uYwnPi-bJTsWqZzC4P9yaHlJjyUcdU0W2oSLY-zmoy5vmsP1132UHhBvYoou6nb)] This selective action on the CBP coactivator, without significantly affecting the highly homologous p300 coactivator, makes it a critical tool for dissecting specific downstream nuclear events in Wnt signaling.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgPydDyIvcskYId43h0MFQcBoWJs55KTN_VHdAnmCa10sY-B9zICYfewTaSPhKmP5N7P-cG7d0reeaOiohGxcjyQeqByTUjEl4U0a8HsYqYpk38Dc-yTykGkwk2xA_t8G1arfH2Qv4j16-)] Its established use in various cancer and fibrosis models provides a strong baseline for its application in research targeting this pathway.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFz6dYe_erbG4yNW9YDFMZQKJAesASrZSpBgomeIZtDgOJp7evlT5aNwRBnleCm7cL7XD0F-BzOqWbh5uYwnPi-bJTsWqZzC4P9yaHlJjyUcdU0W2oSLY-zmoy5vmsP1132UHhBvYoou6nb)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSX_odfG513HtnIs95VgA28om3sYtDiEmFIrL_y7Sv1XWg_dJc3y14vQzttLLWVdSlpardaQ7Lrdef9OWtFFS0_uXCSwA0PV_DizVjj0XXlcbsoxnFiQUX3gy7Yt_em_egJlHPhJ-BxL9bphwE-v7n3z76fYvEOD2wY_HV-QT32CJIzQaEy1yIfE1vW5GtbghI-zk46_68ZKrria5WxF4zLXaXLyopwZxovXULGvo%3D)]
Substituting ICG-001 requires careful consideration of its specific mechanism and stereochemistry. Unlike tankyrase inhibitors such as XAV939, which act upstream by stabilizing the β-catenin destruction complex, ICG-001 specifically targets the final transcriptional step by blocking the CBP/β-catenin interaction in the nucleus.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG768-Zn2ymeQYBUndwNPYZN7C1HNJB2nzWXGyu6CnI65uEL9gKhsGLkX3zciISRaJaGnynCkRAtBbIqQcvNzkhGyaGhtnnvBwEqsgE1eYQAo9zRFJmU_P_lrikP1db26V5BPKaLMX8AkWJfw%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzS8NrIp85hGFpBLjOZI2ws4MbvGNQ0DU7NxYimpAQdwIZ5T1raTihtrlYfNmQc97GnWgrSDyYqI65pC-A9HzNaRDLE8DvIjSktKXPAv6rLMZWec1HLpETFaB6nHpX5oQ8Q6BCcIBDuMW3wTge0SMt6tB_5pcaHuWYX45-g31HQ9UUMsShOYhyT6Z-fgTWjce_IeSuYSr_SIb3PF5CxGnSzz4Q1p3zGW2-lhGN1yQi2qZnHDYP_uczRA4yl7LEqgY6dfc%3D)] This makes it unsuitable for direct substitution in experiments designed to probe downstream nuclear coactivator function. Furthermore, as a racemic mixture, ICG-001's activity profile differs from its more potent (S)-enantiomer, PRI-724.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5OtkJwwmMUEd9fmI-byNDiBNh-jNZnyyKnw9SJ6O8xilSRNRaSMyGup0V5zXx6jrf9JdIYMYpqbKTQWcGVaCXmhVR_sD5lRq5-TkXP9GNqFXxgErWw3CPNuzxhx71HY3F)] Using the pure enantiomer or a mechanistically different inhibitor will yield distinct biological outcomes, making direct substitution a risk to experimental reproducibility and interpretation.
ICG-001 is designed for high selectivity, specifically inhibiting the interaction between β-catenin and the CBP coactivator while having minimal effect on the highly homologous p300.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgPydDyIvcskYId43h0MFQcBoWJs55KTN_VHdAnmCa10sY-B9zICYfewTaSPhKmP5N7P-cG7d0reeaOiohGxcjyQeqByTUjEl4U0a8HsYqYpk38Dc-yTykGkwk2xA_t8G1arfH2Qv4j16-)] Binding studies demonstrated that ICG-001 binds to the N-terminal region of CBP (amino acids 1-111) but does not bind to the equivalent region of p300. This binding selectively disrupts the CBP/β-catenin interaction without interfering with the p300/β-catenin complex.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgPydDyIvcskYId43h0MFQcBoWJs55KTN_VHdAnmCa10sY-B9zICYfewTaSPhKmP5N7P-cG7d0reeaOiohGxcjyQeqByTUjEl4U0a8HsYqYpk38Dc-yTykGkwk2xA_t8G1arfH2Qv4j16-)] This property is crucial for researchers needing to isolate the transcriptional programs specifically mediated by CBP.
| Evidence Dimension | Coactivator Binding and Interaction Disruption |
| Target Compound Data | Binds specifically to CBP; Disrupts CBP/β-catenin interaction |
| Comparator Or Baseline | p300: Does not bind to the homologous region of p300; does not disrupt p300/β-catenin interaction |
| Quantified Difference | Qualitatively selective; specific binding to CBP but not p300 demonstrated via affinity studies |
| Conditions | In vitro binding assays using purified recombinant proteins (CBP, p300, and β-catenin fragments) and nuclear lysates from SW480 cells.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgPydDyIvcskYId43h0MFQcBoWJs55KTN_VHdAnmCa10sY-B9zICYfewTaSPhKmP5N7P-cG7d0reeaOiohGxcjyQeqByTUjEl4U0a8HsYqYpk38Dc-yTykGkwk2xA_t8G1arfH2Qv4j16-)] |
This selectivity allows for the precise dissection of CBP-dependent versus p300-dependent gene transcription, a critical functional distinction not possible with non-selective inhibitors.
ICG-001 is a racemic mixture, while its structural analog PRI-724 is the more potent, single (S)-enantiomer.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5OtkJwwmMUEd9fmI-byNDiBNh-jNZnyyKnw9SJ6O8xilSRNRaSMyGup0V5zXx6jrf9JdIYMYpqbKTQWcGVaCXmhVR_sD5lRq5-TkXP9GNqFXxgErWw3CPNuzxhx71HY3F)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHuxchW-OQjqWzTlIAe8a_HTfM3yyclQnojhGCnCc1O7bAGoU9u7uhzc2BCsWL0QPHFvfpQdQji2Xd4WTdGSuKBqdX1LrYO4FFJm8lNU6vtDPLpTnYQlnaHvFEHVhtn3l5auiS5sDxh5ZoGBOH)] In pharmacological studies, it is common for one enantiomer to be significantly more active, while the other may be inactive or contribute to off-target effects. The racemate's measured potency (e.g., IC50) reflects the contribution of the active enantiomer, effectively diluted by the less active one.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEc28RqWgJT7wT6NEIsgyy0w0Nnhby4BDru0XCI6ISPDFmD417afNlIWAr-c6uHKDlxGLd7q23suPRIxrwh2OrW3-zuIubT_jzu_vI2zm7gsNc6PnTwklujXRQ-Bj32q-LvjnYGi_d7twTq6w%3D%3D)] Procuring ICG-001 provides a cost-effective option for initial screening or when the absolute potency of the pure enantiomer is not required, while PRI-724 is suited for studies demanding higher potency and stereochemical purity.
| Evidence Dimension | Stereochemical Activity |
| Target Compound Data | Racemic mixture of active (S) and less-active (R) enantiomers |
| Comparator Or Baseline | PRI-724: The more potent, single (S)-enantiomer |
| Quantified Difference | The IC50 of a racemate is typically about twice that of the pure active enantiomer, as half the compound is less active.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEc28RqWgJT7wT6NEIsgyy0w0Nnhby4BDru0XCI6ISPDFmD417afNlIWAr-c6uHKDlxGLd7q23suPRIxrwh2OrW3-zuIubT_jzu_vI2zm7gsNc6PnTwklujXRQ-Bj32q-LvjnYGi_d7twTq6w%3D%3D)] |
| Conditions | General principle from enantiomer pharmacology applied to the specific ICG-001/PRI-724 relationship.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5OtkJwwmMUEd9fmI-byNDiBNh-jNZnyyKnw9SJ6O8xilSRNRaSMyGup0V5zXx6jrf9JdIYMYpqbKTQWcGVaCXmhVR_sD5lRq5-TkXP9GNqFXxgErWw3CPNuzxhx71HY3F)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHuxchW-OQjqWzTlIAe8a_HTfM3yyclQnojhGCnCc1O7bAGoU9u7uhzc2BCsWL0QPHFvfpQdQji2Xd4WTdGSuKBqdX1LrYO4FFJm8lNU6vtDPLpTnYQlnaHvFEHVhtn3l5auiS5sDxh5ZoGBOH)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEc28RqWgJT7wT6NEIsgyy0w0Nnhby4BDru0XCI6ISPDFmD417afNlIWAr-c6uHKDlxGLd7q23suPRIxrwh2OrW3-zuIubT_jzu_vI2zm7gsNc6PnTwklujXRQ-Bj32q-LvjnYGi_d7twTq6w%3D%3D)] |
This distinction is critical for procurement; ICG-001 is a suitable and economical choice for pathway validation, while PRI-724 is the appropriate choice for dose-sensitive or preclinical studies requiring maximum potency.
ICG-001 demonstrates reliable solubility in common organic solvents used for preparing stock solutions, which is a key practical parameter for procurement. It is readily soluble in DMSO and ethanol at concentrations suitable for most cell-based assays. For example, its solubility is approximately 30 mg/mL in DMSO and ethanol.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELBmrXMkB0VvvPDKAdGFlsH0rMitWPW54ily6R1_9i8IMlSx0PYvdz_L6ORx0yDFfnzFPR91ey8RBTbsmsmJyd1_ZUaxO7V6oRue7vZX0P0Dh-uy3vasABakzdyZrtGsZn1g8eigJHeT8%3D)] While sparingly soluble in aqueous buffers, a standard two-step dilution method (dissolving in ethanol first) allows for the preparation of working solutions in physiological buffers like PBS.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELBmrXMkB0VvvPDKAdGFlsH0rMitWPW54ily6R1_9i8IMlSx0PYvdz_L6ORx0yDFfnzFPR91ey8RBTbsmsmJyd1_ZUaxO7V6oRue7vZX0P0Dh-uy3vasABakzdyZrtGsZn1g8eigJHeT8%3D)] This well-documented solubility profile ensures consistent and reproducible preparation of experimental solutions.
| Evidence Dimension | Solubility in Common Laboratory Solvents |
| Target Compound Data | Approx. 30 mg/mL in DMSO and ethanol; approx. 0.25 mg/mL in 1:3 ethanol:PBS solution |
| Comparator Or Baseline | Standard laboratory requirements for stock solution preparation |
| Quantified Difference | High solubility in organic solvents ensures concentrated stocks can be made, minimizing solvent effects in final assay concentrations. |
| Conditions | Solubility measured for stock preparation in organic solvents and for working solutions in aqueous buffers.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELBmrXMkB0VvvPDKAdGFlsH0rMitWPW54ily6R1_9i8IMlSx0PYvdz_L6ORx0yDFfnzFPR91ey8RBTbsmsmJyd1_ZUaxO7V6oRue7vZX0P0Dh-uy3vasABakzdyZrtGsZn1g8eigJHeT8%3D)] |
A predictable and high solubility in standard lab solvents like DMSO simplifies experimental setup and reduces the risk of compound precipitation, ensuring accurate and reproducible results in cell culture experiments.
For studies aiming to determine if a specific cancer phenotype is driven by CBP-mediated or p300-mediated transcription, ICG-001 is the appropriate tool. Its documented selectivity allows researchers to inhibit the CBP/β-catenin axis while leaving the p300/β-catenin axis intact, clarifying the specific contribution of each coactivator to processes like cell proliferation or apoptosis.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgPydDyIvcskYId43h0MFQcBoWJs55KTN_VHdAnmCa10sY-B9zICYfewTaSPhKmP5N7P-cG7d0reeaOiohGxcjyQeqByTUjEl4U0a8HsYqYpk38Dc-yTykGkwk2xA_t8G1arfH2Qv4j16-)]
As a well-characterized racemic compound, ICG-001 serves as a reliable and cost-effective positive control or screening agent to validate the involvement of the CBP/β-catenin pathway in a biological process. Its use establishes the mechanistic relevance of this specific node of the Wnt pathway before potentially moving to more specialized or potent single-enantiomer compounds for later-stage studies.
ICG-001 and its analogs have been shown to attenuate and even reverse fibrosis in preclinical models, such as bleomycin-induced pulmonary fibrosis.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGT0oJm01kNeZp_eGJnaKc2K-qc4IDDzDQFhuLIMHULpHPvnSVhnYd62giemvm-QTFzqWHDBmkV5v90m-4SmR_c-FUpgUnWLqFnyb_x2ejOn3z82nDuxpku5Sn7nmpX5w%3D%3D)] Its specific mechanism of inhibiting CBP-mediated transcription makes it a suitable choice for laboratory investigations into the molecular pathways governing fibroblast activation and extracellular matrix deposition, where Wnt signaling is a key driver.